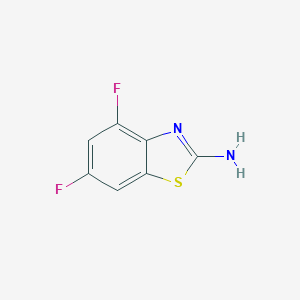

2-Amino-4,6-difluorobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKKXSCVPKDRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353236 | |

| Record name | 2-Amino-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119256-40-5 | |

| Record name | 2-Amino-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzothiazole

Abstract

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core and fluorine substituents, impart desirable properties for various applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | 4,6-difluoro-1,3-benzothiazol-2-amine | N/A |

| CAS Number | 119256-40-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄F₂N₂S | [1][2] |

| Molecular Weight | 186.19 g/mol (or 186.18 g/mol ) | [1][2][5] |

| Appearance | Off-white needles or White to tan crystal to powder | [1][2] |

| Melting Point | 214-222 °C or 216-220 °C | [1][2] |

| Purity | ≥ 97% (HPLC) or 94.5-100% | [1][2] |

| SMILES String | Nc1nc2c(F)cc(F)cc2s1 | |

| InChI | 1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| InChI Key | DDKKXSCVPKDRRS-UHFFFAOYSA-N | |

| Storage Conditions | Store at 0-8°C or Room temperature, sealed, dry | [1][2] |

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively described in the provided results, a general and widely used method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas. A plausible synthetic route is outlined below:

Reaction: 4-fluoroaniline can be reacted with potassium thiocyanate in the presence of bromine and acetic acid.

A general procedure for a similar synthesis of 2-amino-6-fluorobenzothiazole is as follows:

-

A solution of p-fluoroaniline in 95% acetic acid is prepared.[6]

-

A solution of potassium thiocyanate in 95% acetic acid is added to the p-fluoroaniline solution.[6]

-

The mixture is cooled to 0°C.[6]

-

A solution of bromine in acetic acid is added dropwise while maintaining the temperature between 0 and 10°C.[6]

-

The reaction mixture is stirred for several hours at room temperature.[6]

-

The product is then isolated, purified by recrystallization from a suitable solvent like ethanol, and dried under vacuum.[6]

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, characteristic signals for the aromatic protons and the amino group protons would be expected.[7]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker FT-NMR instrument (e.g., 200 MHz or 500 MHz).[7]

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Absorptions: For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amino group, C=N stretching of the thiazole ring, C-F stretching, and aromatic C-H and C=C stretching.[7]

-

Sample Preparation: The sample is typically prepared as a KBr pellet.[7]

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.[7]

-

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Method: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used.[7]

-

Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (186.19 g/mol ).

-

-

Elemental Analysis:

-

Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.

-

Procedure: The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₇H₄F₂N₂S to confirm its elemental composition.[7]

-

Instrumentation: A CHNS/O analyzer is used for this purpose.[7]

-

-

Melting Point Determination:

-

Purpose: To determine the melting point range of the compound, which is an indicator of its purity.

-

Method: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.[7]

-

Visualized Workflows and Relationships

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of this compound to its potential applications.

Applications and Biological Activity

This compound is a versatile building block in organic synthesis with significant potential in various fields:

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] It is particularly utilized in the development of anti-cancer and antimicrobial compounds.[1] The benzothiazole core is known for its biological activity, and the fluorine atoms can enhance metabolic stability and binding affinity.

-

Agrochemicals: It is used in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection.[1]

-

Material Science: The compound is explored in the development of advanced polymers and coatings that require high thermal and chemical resistance.[1]

-

Biochemical Research: It is investigated for its potential role in enzyme inhibition studies, which can provide insights into metabolic pathways and aid in the discovery of new therapeutic targets.[1]

Safety Information

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eyeshields, and gloves when handling this compound.

References

A Technical Guide to 2-Amino-4,6-difluorobenzothiazole: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-difluorobenzothiazole (CAS No. 119256-40-5), a key heterocyclic building block in medicinal chemistry. We explore its synthesis, physicochemical properties, and its significant role as a scaffold for developing potent kinase inhibitors, particularly targeting the PI3K/Akt/GSK-3β signaling pathway, which is frequently dysregulated in cancer. This document details relevant experimental protocols and presents quantitative data from structurally related compounds to guide future research and development efforts.

Core Compound Properties

This compound is a fluorinated heterocyclic amine that serves as a crucial starting material in the synthesis of biologically active molecules.[1][2] The presence of the benzothiazole core is essential for biological activity, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3]

| Property | Value | Reference |

| CAS Number | 119256-40-5 | |

| Molecular Formula | C₇H₄F₂N₂S | [2] |

| Molecular Weight | 186.18 g/mol | [2] |

| Appearance | White to tan crystalline powder | [3] |

| Melting Point | 216-220°C | [3] |

| Predicted Boiling Point | 306.8 ± 45.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.591 ± 0.06 g/cm³ | [2] |

| Storage | Room temperature, sealed, dry | [3] |

Role in Kinase Inhibition and Cancer Therapy

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases.[4] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] One of the most important signaling cascades in cancer progression is the PI3K/Akt/GSK-3β pathway, which controls cell survival, proliferation, and metabolism.[3][4][5]

The PI3K/Akt/GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is a key downstream effector of the PI3K/Akt pathway.[1][6] In many cancers, this pathway is overactive, leading to the inhibition of GSK-3β's tumor-suppressing functions.[5] Therefore, developing small molecules that can directly inhibit kinases like PI3K or GSK-3β is a major goal in cancer drug discovery.[7] Derivatives of 2-aminobenzothiazole have shown significant promise as inhibitors of these key targets.

Caption: The PI3K/Akt/GSK-3β signaling cascade and points of therapeutic intervention.

Biological Activity of Benzothiazole Derivatives

While specific quantitative data for derivatives of this compound are not yet prevalent in public literature, studies on structurally similar benzothiazoles and tetrahydrobenzo[d]thiazoles demonstrate potent anticancer and kinase-inhibitory activity. This data serves as a strong rationale for using the 4,6-difluoro-substituted core as a scaffold for novel inhibitors.

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |

| 2,6-disubstituted-Benzothiazole | MCF-7 (Breast) | 34.5 | |

| 2,6-disubstituted-Benzothiazole | HeLa (Cervical) | 44.15 | |

| Hydrazine-based Benzothiazole | HeLa (Cervical) | 2.41 | |

| Tetrahydrobenzo[d]thiazole (1g) | - | - | [7] |

| Tetrahydrobenzo[d]thiazole (2g) | - | - | [7] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Kinase Inhibitory Activity of Representative Tetrahydrobenzo[d]thiazole Derivatives

| Compound ID | Target Kinase | Inhibitory Activity (IC₅₀ in µM) | Reference |

| 1g | CK2 | 1.9 | [7] |

| GSK-3β | 0.67 | [7] | |

| 2g | CK2 | 2.8 | [7] |

| GSK-3β | 1.3 | [7] |

Note: The data presented is for tetrahydrobenzo[d]thiazole derivatives, which share a related structural core and highlight the potential of the broader class of compounds.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery. Below are standardized methodologies for the synthesis of derivatives, assessment of anticancer activity, and evaluation of kinase inhibition, based on established literature.

Synthesis Workflow: N-Substituted Benzothiazole Derivatives

The primary amino group of this compound provides a versatile handle for synthetic modification, commonly through reactions like chloroacetylation followed by nucleophilic substitution.

Caption: General synthetic scheme for preparing N-substituted derivatives.

Detailed Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide [8]

-

Step 1: Synthesis of 2-chloro-N-(benzothiazol-2-yl)acetamide.

-

Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as triethylamine.

-

Add chloroacetyl chloride (1 equivalent) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under a vacuum to yield the intermediate.

-

-

Step 2: Synthesis of the final derivative.

-

Dissolve the 2-chloro-N-(benzothiazol-2-yl)acetamide intermediate (1 equivalent) and a selected substituted amine (1.1 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC.

-

After cooling, precipitate the product by adding the reaction mixture to cold water.

-

Collect the solid product by suction filtration and dry it under a vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: [9]

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.

In Vitro GSK-3β Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β by quantifying the amount of ADP produced from ATP during the phosphorylation of a substrate peptide.[2][10][11]

Protocol (based on ADP-Glo™ Assay): [2][10]

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in a kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

-

Prepare a solution of recombinant human GSK-3β enzyme in kinase assay buffer.

-

Prepare a substrate/ATP mixture containing a specific GSK-3β peptide substrate and ATP (concentration near the Km, e.g., 25 µM).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

-

Add 2 µL of the diluted GSK-3β enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.

-

Incubate the plate for 45-60 minutes at 30°C.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Pharmacokinetic Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development.[8][12] While specific in vivo data for this compound derivatives is limited, in vitro assays can predict their potential pharmacokinetic behavior.

In Vitro ADME Profiling Workflow

A standard cascade of in vitro assays helps prioritize compounds with favorable drug-like properties.

Caption: A typical workflow for in vitro ADME/PK screening.

Key In Vitro ADME Assays: [8][12][13]

-

Aqueous Solubility: Determines the solubility of a compound in a buffer, which impacts its absorption.

-

Permeability (Caco-2/PAMPA): The Caco-2 assay uses human colon adenocarcinoma cells to predict intestinal absorption and identify if a compound is a substrate for efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion.[13]

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its intrinsic clearance, predicting how quickly it will be metabolized in the body.[13]

-

Plasma Protein Binding: Assays like Rapid Equilibrium Dialysis (RED) measure the fraction of the compound bound to plasma proteins, as typically only the unbound fraction is pharmacologically active.

-

CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives have demonstrated potential as potent inhibitors of the PI3K/Akt/GSK-3β signaling pathway, a critical regulator of cancer cell proliferation and survival. The fluorination on the benzothiazole ring offers potential advantages for improving the drug-like properties of synthesized compounds. By employing the detailed synthetic and biological protocols outlined in this guide, researchers can effectively explore the structure-activity relationships of new analogues and advance promising candidates through the drug discovery pipeline. Future work should focus on the direct synthesis and evaluation of derivatives from this specific scaffold to fully elucidate their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. promega.com [promega.com]

- 3. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

A Technical Guide to 2-Amino-4,6-difluorobenzothiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structural features, particularly the presence of the benzothiazole core and fluorine substituents, make it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthesis protocol, and experimental procedures for the preparation of its derivatives. Furthermore, this document summarizes the quantitative biological activity of various 2-aminobenzothiazole derivatives, highlighting their potential as anticancer and antimicrobial agents. A proposed mechanism of action, focusing on the inhibition of key signaling pathways, is also discussed and visualized.

Compound Profile

This compound is a solid organic compound with the chemical formula C₇H₄F₂N₂S.

| Property | Value | Reference |

| SMILES String | Nc1nc2c(F)cc(F)cc2s1 | [1] |

| IUPAC Name | 4,6-difluoro-1,3-benzothiazol-2-amine | [1] |

| CAS Number | 119256-40-5 | [1] |

| Molecular Formula | C₇H₄F₂N₂S | [1] |

| Molecular Weight | 186.18 g/mol | [1] |

| Melting Point | 216-220 °C | [1] |

| Appearance | Solid | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a proposed adaptation based on established methods for synthesizing related compounds.

Materials:

-

3,5-Difluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution

-

Ethanol

-

Benzene

-

Animal charcoal

Procedure:

-

In a reaction flask, dissolve 3,5-difluoroaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to below room temperature and add potassium thiocyanate (approximately 4 equivalents).

-

Place the mixture in a water bath and stir with a magnetic stirrer.

-

Slowly add a solution of bromine (approximately 0.8 equivalents) in glacial acetic acid from a dropping funnel, ensuring the temperature does not exceed room temperature.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Neutralize the reaction mixture with an ammonia solution to a pH of approximately 6.0 to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

For purification, recrystallize the crude product from a benzene-ethanol (1:1) mixture after treatment with animal charcoal at 80°C.

Diagram of Synthetic Workflow:

Synthesis of Schiff Base Derivatives from this compound

This experimental protocol is based on the work of Sharma et al. (2019).[1]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

-

Methanol

-

Glacial acetic acid (catalytic amount)

-

Sodium bisulfite solution

-

Ether

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture with constant stirring at 50-60°C for 10-12 hours.

-

Obtain the Schiff base product by slow evaporation of the solvent at room temperature.

-

To remove excess aldehyde, wash the product with a sodium bisulfite solution.

-

Wash the product with chilled methanol to remove other impurities.

-

Isolate the final product, dry it with ether, and recrystallize from hot methanol.

Biological Activity and Data Presentation

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-aminobenzothiazole derivatives against various human cancer cell lines. The IC₅₀ values for a selection of these derivatives are presented in the table below. It is important to note that these data are for derivatives of the core 2-aminobenzothiazole structure and not for this compound itself, unless specified.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazine-based benzothiazole | HeLa (cervical cancer) | 2.41 | [2] |

| Hydrazine-based benzothiazole | COS-7 (kidney fibroblast) | 4.31 | [2] |

| Indole-based hydrazine carboxamide | HT29 (colon cancer) | 0.015 | [2] |

| Indole-based hydrazine carboxamide | H460 (lung cancer) | 0.28 | [2] |

| Indole-based hydrazine carboxamide | A549 (lung cancer) | 1.53 | [2] |

| Indole-based hydrazine carboxamide | MDA-MB-231 (breast cancer) | 0.68 | [2] |

| Naphthalimide derivative | HT-29 (colon cancer) | 3.72 ± 0.3 | [2] |

| Naphthalimide derivative | A549 (lung cancer) | 4.074 ± 0.3 | [2] |

| Naphthalimide derivative | MCF-7 (breast cancer) | 7.91 ± 0.4 | [2] |

| 2-aminobenzothiazole derivative 13 | HCT116 (colon cancer) | 6.43 ± 0.72 | [3] |

| 2-aminobenzothiazole derivative 13 | A549 (lung cancer) | 9.62 ± 1.14 | [3] |

| 2-aminobenzothiazole derivative 13 | A375 (melanoma) | 8.07 ± 1.36 | [3] |

| 2-aminobenzothiazole derivative 24 | C6 (rat glioma) | 4.63 ± 0.85 | [3] |

| 2-aminobenzothiazole derivative 24 | A549 (lung cancer) | 39.33 ± 4.04 | [3] |

Antimicrobial Activity

Schiff base derivatives of this compound have been evaluated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi are summarized below.[1]

| Schiff Base Derivative of this compound with: | Microorganism | MIC (µg/mL) |

| 4-(dimethylamino)benzaldehyde | S. aureus | 125 |

| B. subtilis | 250 | |

| S. marcescens | 62.5 | |

| E. coli | 125 | |

| Rhizopus sp. | 250 | |

| A. niger | 500 | |

| 5-bromo-2-hydroxy benzaldehyde | S. aureus | 62.5 |

| B. subtilis | 125 | |

| S. marcescens | 31.25 | |

| E. coli | 62.5 | |

| Rhizopus sp. | 125 | |

| A. niger | 250 | |

| 3,4-dimethoxy benzaldehyde | S. aureus | 250 |

| B. subtilis | 500 | |

| S. marcescens | 125 | |

| E. coli | 250 | |

| Rhizopus sp. | 500 | |

| A. niger | >500 |

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways. The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many cancers and a key target for novel anticancer therapeutics. While the direct effect of this compound on this pathway has not been explicitly detailed, it represents a plausible mechanism of action for this class of compounds.

Diagram of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:

Conclusion

This compound is a promising scaffold for the development of new chemical entities with therapeutic potential. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical methodologies. The derivatization of its primary amino group offers a versatile handle for creating libraries of compounds with diverse biological activities. The quantitative data presented for its derivatives underscore the potential of the 2-aminobenzothiazole core in generating potent anticancer and antimicrobial agents. Future research should focus on the detailed elucidation of the mechanism of action of this compound and its derivatives, particularly their interaction with specific molecular targets within key signaling pathways, to guide the rational design of next-generation therapeutics.

References

Key spectral data for 2-Amino-4,6-difluorobenzothiazole

An In-depth Technical Guide to the Core Spectral Data of 2-Amino-4,6-difluorobenzothiazole

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including the benzothiazole core, an amino group, and two fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and purity assessment are paramount, necessitating a thorough analysis of its spectral data. This guide provides a detailed overview of the key spectral characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties:

-

IUPAC Name: 4,6-difluoro-1,3-benzothiazol-2-amine

-

Appearance: White to tan crystalline powder[1]

Predicted Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectral data based on the known properties of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0 - 7.5 | m | 2H | Aromatic protons (H-5, H-7) |

| ~5.0 - 6.0 | br s | 2H | Amino group protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (carbon of the C=N bond) |

| ~150-160 (d) | C4, C6 (carbons bonded to fluorine) |

| ~135 (d) | C7a |

| ~115 (d) | C3a |

| ~100-110 (d) | C5, C7 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -120 | m | Fluorine at C4 |

| -115 to -125 | m | Fluorine at C6 |

Vibrational and Mass Spectrometry Data

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium-Strong | N-H stretching (primary amine) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H stretching |

| ~1630 | Strong | N-H bending (scissoring) |

| 1550 - 1600 | Medium-Strong | Aromatic C=C stretching, C=N stretching |

| 1200 - 1300 | Strong | C-F stretching |

| ~800-900 | Strong | Aromatic C-H out-of-plane bending |

| ~700-800 | Medium | C-S stretching |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~186 | Molecular ion (M⁺) |

| Fragments | Loss of HCN, S, F, NH₂ |

Experimental Protocols

The acquisition of the spectral data described above follows standardized laboratory procedures.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5][6]

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon.

-

¹⁹F NMR: Spectra are acquired with chemical shifts typically referenced to an external standard like CFCl₃.[7] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[8][9]

-

Infrared (IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups within the molecule.[5]

-

Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the crystal.[10]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).[11]

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.[11][12]

-

Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[13]

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different spectral techniques.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationship between spectral data and structural elucidation.

References

- 1. This compound [myskinrecipes.com]

- 2. 4,6-二氟-1,3-苯并噻唑-2-胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biophysics.org [biophysics.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-Amino-4,6-difluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-difluorobenzothiazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in common laboratory solvents. Additionally, it discusses the expected solubility based on the physicochemical properties of analogous benzothiazole structures.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 216-220 °C[1][2]. Its chemical structure, featuring a benzothiazole core with amino and fluoro functional groups, suggests a degree of polarity that influences its solubility profile[3]. The presence of fluorine atoms can enhance metabolic stability and reactivity[3].

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂S | [1][3] |

| Molecular Weight | 186.18 g/mol | [1] |

| Melting Point | 216-220 °C | [1][2] |

| Appearance | Off-white needles or white to tan crystal to powder | [2][3] |

| Purity | ≥ 97% (HPLC) | [3] |

Expected Solubility Profile

For drug discovery and development, solubility is a critical parameter, as low aqueous solubility can negatively impact bioavailability and the reliability of biological assays[6][7].

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method[8][9]. This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of its solubility at a given temperature.

Materials and Equipment

-

This compound

-

Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Tightly seal the vials to prevent solvent evaporation[8].

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[8].

-

-

Sample Collection and Preparation:

-

After the equilibration period, let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved solid[8].

-

-

Quantification (Using HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration[8].

-

Sample Analysis: Inject the filtered supernatant into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve[8].

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/100mL, based on the determined concentration[8].

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 4,6-二氟-1,3-苯并噻唑-2-胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy 2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid (EVT-12220805) [evitachem.com]

- 6. solvescientific.com.au [solvescientific.com.au]

- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzothiazole

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-difluorobenzothiazole, with a particular focus on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and application of this compound.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique structural features, including the benzothiazole core and fluorine substituents, impart desirable properties for applications in medicinal chemistry and agrochemical research.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Melting Point | 214-222 °C | [1][2][3] |

| Molecular Formula | C₇H₄F₂N₂S | [1][3] |

| Molecular Weight | 186.18 g/mol | [2][3] |

| Appearance | Off-white needles or white to tan crystal to powder | [1][2] |

| Purity | ≥ 97% (HPLC) | [1] |

| CAS Number | 119256-40-5 | [1][3] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of this compound, based on common laboratory practices.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 20°C below the expected melting point (around 195°C).

-

Set the heating rate to a slow and steady ramp, typically 1-2°C per minute, to ensure accurate determination.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording:

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Applications and Synthesis Pathway

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its benzothiazole core is a key structural motif in many biologically active compounds, and the fluorine atoms can enhance metabolic stability and binding affinity.[2] The compound is utilized in the synthesis of novel anti-cancer and antimicrobial agents.[1]

Below is a conceptual workflow illustrating the role of this compound as a building block in synthetic chemistry.

Caption: Synthetic workflow of this compound.

This compound's utility extends to various research areas, as depicted in the following logical diagram.

Caption: Application areas of this compound.

References

The Potent Biological Landscape of Fluorinated Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to enhance metabolic stability and binding affinity, have significantly amplified the therapeutic potential of the parent benzothiazole nucleus.[1][2][3] This technical guide provides an in-depth overview of the key biological activities of fluorinated benzothiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal assays are provided.

Anticancer Activity: A Primary Therapeutic Avenue

Fluorinated benzothiazoles have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5] The introduction of fluorine can block undesirable metabolic hydroxylation, potentially enhancing the antitumor activity of the parent compounds.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various fluorinated benzothiazole derivatives, presenting GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values against several human cancer cell lines.

| Compound | Cancer Cell Line | Activity Type | Value (µM) | Reference |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI₅₀ | 0.57 | [4] |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI₅₀ | 0.4 | [4] |

| Fluorinated 2-arylbenzothiazole (61a) | MCF-7 | GI₅₀ | 0.57 | [5] |

| Fluorinated 2-arylbenzothiazole (61b) | MCF-7 | GI₅₀ | 0.40 | [5] |

| Fluorinated 2-arylbenzothiazoles (61a-c) | MDA-MB-468 | GI₅₀ | 0.20 - 0.5 | [5] |

| 7-fluoro-imidazobenzothiazole derivative (with pyrrolidine) | HepG2, MCF-7, HeLa | Cytotoxicity | Screened at 4.0 | [4] |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | IC₅₀ | 0.024 | [4][7] |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 | IC₅₀ | 0.29 | [4][7] |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | A549 | IC₅₀ | 0.84 | [4][7] |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | MDA-MB-231 | IC₅₀ | 0.88 | [4][7] |

| Naphthalimide-benzothiazole derivative (66) | HT-29 | IC₅₀ | 3.72 ± 0.3 | [4] |

| Naphthalimide-benzothiazole derivative (66) | A549 | IC₅₀ | 4.074 ± 0.3 | [4] |

| Naphthalimide-benzothiazole derivative (66) | MCF-7 | IC₅₀ | 7.91 ± 0.4 | [4] |

| Naphthalimide-benzothiazole derivative (67) | HT-29 | IC₅₀ | 3.47 ± 0.2 | [4] |

| Naphthalimide-benzothiazole derivative (67) | A549 | IC₅₀ | 3.89 ± 0.3 | [4] |

| Naphthalimide-benzothiazole derivative (67) | MCF-7 | IC₅₀ | 5.08 ± 0.3 | [4] |

| Benzothiazole with fluorine substituent (Compound B) | HepG2 | IC₅₀ | 59.17 | [8] |

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzothiazoles have shown considerable antibacterial and antifungal activities.[9][10] The incorporation of both fluorine and a piperazine moiety, for instance, has been explored to mimic the biological activity of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA synthesis.[1]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents MIC values for various fluorinated benzothiazole derivatives against selected bacterial and fungal strains.

| Compound Class/Derivative | Microbial Strain | Activity Type | Value (µg/mL) | Reference |

| Amino-benzothiazole Schiff base (46a, 46b) | E. coli | MIC | 15.62 | [10] |

| Amino-benzothiazole Schiff base (46a, 46b) | P. aeruginosa | MIC | 15.62 | [10] |

| Benzothiazole clubbed isatin derivative (41c) | E. coli | MIC | 3.1 | [10] |

| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | MIC | 6.2 | [10] |

| Benzothiazole clubbed isatin derivative (41c) | B. cereus | MIC | 12.5 | [10] |

| Benzothiazole clubbed isatin derivative (41c) | S. aureus | MIC | 12.5 | [10] |

| 2-arylbenzothiazole analogue (25a, 25b, 25c) | E. faecalis | MIC | ~1 µM | [10] |

| 2-arylbenzothiazole analogue (25a) | K. pneumoniae | MIC | 2.03 µM | [10] |

| 2-arylbenzothiazole analogue (25b, 25c) | K. pneumoniae | MIC | 1.04 µM | [10] |

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is implicated in a multitude of diseases. Fluorinated benzothiazoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.[8][11]

Quantitative Anti-inflammatory Activity Data

The following table highlights the in vitro anti-inflammatory activity of fluorinated benzothiazole derivatives.

| Compound/Derivative | Assay/Target | Activity Type | Value/Effect | Reference |

| 6-fluorobenzothiazole derivatives (58h) | Inhibition of albumin denaturation | % Inhibition | 79.93% | [11] |

| Benzothiazole with fluorine substituent | COX-2 and iNOS inhibition in HepG2 cells | Enzyme Inhibition | Suppresses activation via NF-κB inhibition | [8] |

Neuroprotective Effects

While less extensively studied than their other biological activities, some benzothiazole derivatives have shown potential for neuroprotection.[12][13] The sole FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, is a benzothiazole derivative.[14] Research in this area is ongoing, with a focus on developing benzothiazoles that can modulate calcium dysregulation, a key event in neurodegeneration.[12] For instance, 4,1-benzothiazepine derivatives are being investigated for their neuroprotective actions in models of neurodegeneration and stroke.[12]

Mechanisms of Action and Signaling Pathways

The biological activities of fluorinated benzothiazoles are underpinned by their interaction with various cellular targets and signaling pathways. A notable mechanism in their anti-inflammatory and anticancer effects is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[8][15] Inhibition of NF-κB by these compounds leads to the downregulation of downstream inflammatory enzymes such as COX-2 and iNOS.[8] In the context of cancer, some fluorinated derivatives have been shown to induce apoptosis through the enhancement of caspase-3 levels.[4][7]

Caption: NF-κB signaling pathway inhibition by fluorinated benzothiazoles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of fluorinated benzothiazoles.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16]

Workflow:

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the treated plates for a further 24 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the fluorinated benzothiazole solution (at known concentrations) into each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where bacterial growth has been inhibited.

Inhibition of Albumin Denaturation for Anti-inflammatory Activity

This in vitro assay assesses anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[11]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the fluorinated benzothiazole compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Denaturation Induction: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: After heating, cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Diclofenac sodium is typically used as a reference drug.

This guide provides a foundational understanding of the significant biological potential of fluorinated benzothiazoles. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. libra.article2submit.com [libra.article2submit.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. turkjps.org [turkjps.org]

- 9. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole - ProQuest [proquest.com]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chemijournal.com [chemijournal.com]

The 2-Aminobenzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and thiazole ring with a reactive amino group at the 2-position, provides a versatile platform for derivatization, enabling interaction with a wide array of biological targets.[1][2][3][4] This has led to the discovery of 2-aminobenzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][6] This technical guide provides a comprehensive overview of the 2-aminobenzothiazole scaffold, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Synthesis of the 2-Aminobenzothiazole Core and Its Derivatives

The synthetic accessibility of the 2-aminobenzothiazole scaffold has significantly contributed to its widespread use in drug discovery.[2] Several methods have been developed for its synthesis, ranging from classical reactions to modern, more efficient protocols.

One of the most established methods is the Hugerschoff reaction , which involves the oxidative cyclization of arylthioureas with bromine in an acidic medium.[4] A common and practical approach involves the in situ formation of the arylthiourea intermediate by reacting an aniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of an oxidizing agent like bromine.[4]

Modern synthetic strategies have also been developed to improve yields and simplify procedures, including one-pot multicomponent reactions and solid-phase synthesis, which facilitate the rapid generation of compound libraries.[6] The amino group at the C2-position and the benzene ring are readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Experimental Protocols

Materials:

-

Substituted aniline (1 equivalent)

-

Ammonium thiocyanate (2 equivalents)

-

Glacial acetic acid

-

Bromine (1 equivalent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask.

-

Cool the solution to below 10°C using an ice bath.

-

Add ammonium thiocyanate to the solution and stir until it is fully dissolved.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[7]

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold has demonstrated a remarkable range of biological activities, making it a promising framework for the development of drugs targeting various diseases.

Anticancer Activity

A significant area of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[1][5] These compounds have shown cytotoxicity against a variety of cancer cell lines and have been found to modulate key signaling pathways involved in cancer progression.[1]

One of the primary mechanisms of anticancer action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[8] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinase (PI3K).[8]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][9] Its aberrant activation is a common feature in many cancers.[1] Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting the PI3K enzyme.[1][9] By inhibiting PI3K, these compounds can block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |

| OMS14 | PIK3CD/PIK3R1 Inhibition | MCF-7 (Breast) | 22.13 | [5][10] |

| A549 (Lung) | 26.09 | [10] | ||

| Compound 13 | EGFR Inhibition | HCT116 (Colon) | 6.43 ± 0.72 | [3] |

| A549 (Lung) | 9.62 ± 1.14 | [3] | ||

| A375 (Melanoma) | 8.07 ± 1.36 | [3] | ||

| Compound 20 | VEGFR-2 Inhibition | HepG2 (Liver) | 9.99 | [3] |

| HCT-116 (Colon) | 7.44 | [3] | ||

| MCF-7 (Breast) | 8.27 | [3] | ||

| Compound 4a | VEGFR-2 Inhibition | HCT-116 (Colon) | 5.61 | [11] |

| HEPG-2 (Liver) | 7.92 | [11] | ||

| MCF-7 (Breast) | 3.84 | [11] |

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines in culture

-

96-well plates

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

2-Aminobenzothiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the 2-aminobenzothiazole derivative in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Target kinase enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

Synthesized inhibitor compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[4]

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated potent activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12]

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1n | Candida albicans | 4-8 | [12] |

| Candida parapsilosis | 4-8 | [12] | |

| Candida tropicalis | 4-8 | [12] | |

| Compound 1o | Candida albicans | 4-8 | [12] |

| Candida parapsilosis | 4-8 | [12] | |

| Candida tropicalis | 4-8 | [12] |

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Sterile saline or PBS

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).

-

Include a growth control (inoculum without any compound) and a solvent control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable platform for the discovery of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties, supported by a growing understanding of their mechanisms of action, underscores their significant potential in drug development. Further exploration of this privileged scaffold is poised to yield new and improved treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 2-Amino-4,6-difluorobenzothiazole

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-difluorobenzothiazole

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 119256-40-5[1][2] |

| Molecular Formula | C₇H₄F₂N₂S[1][2] |

| Molecular Weight | 186.18 g/mol [1] |

| Synonyms | 4,6-Difluoro-1,3-benzothiazol-2-amine |

| Structure | InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)[1] |

Section 2: Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity if swallowed.[1]

GHS Hazard Classification Summary

| Classification | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1][4]

-

Storage: P403+P233, P405[3]

Section 3: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid, Off-white needles | [1][2] |

| Melting Point | 216-220 °C | [1] |

| Flash Point | Not applicable | [1] |

| Purity | ≥ 97% | [2] |

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[5][7] |

Section 5: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, and sulfur oxides.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 6: Accidental Release Measures

Experimental Protocol: Spill Cleanup

-

Evacuation and Ventilation: Evacuate personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[4][9]

-

Personal Protection: Wear appropriate personal protective equipment (PPE) as detailed in Section 8, including a respirator, chemical-resistant gloves, and safety goggles.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[4][5]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with a soap and water solution.[9]

-